Thiamine phosphate

Catalog No.
S1796128
CAS No.
273724-21-3
M.F
C12H22ClN4O6PS
M. Wt
416.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiamine phosphate

CAS Number

273724-21-3

Product Name

Thiamine phosphate

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;chloride;dihydrate

Molecular Formula

C12H22ClN4O6PS

Molecular Weight

416.82 g/mol

InChI

InChI=1S/C12H17N4O4PS.ClH.2H2O/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13;;;/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,15,17,18,19);1H;2*1H2

InChI Key

FANVXQCOBPOPEG-UHFFFAOYSA-N

SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)O.O.O.[Cl-]

Synonyms

thiaminephosphoricacidesterchloridedihydrate;3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]-thiazolium chloride dihydrate

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)O.O.O.[Cl-]

Thiamine dihydrogen phosphate ester. The monophosphate ester of thiamine. Synonyms: monophosphothiamine; vitamin B1 monophosphate.

Thiamine monophosphate (TMP), frequently procured as the chloride dihydrate salt (CAS 273724-21-3), is a highly water-soluble, phosphorylated derivative of vitamin B1 . In biological systems, it serves as a critical intermediate that is directly converted into the active coenzyme thiamine pyrophosphate (TPP) by thiamine-phosphate kinase [1]. Unlike the free base or hydrochloride salts of thiamine, TMP inherently possesses a primary phosphate group, which fundamentally alters its physicochemical profile, supramolecular binding affinities, and downstream processability [2]. For industrial and laboratory procurement, TMP is primarily valued for its exceptional aqueous stability during thermal and pressure processing, as well as its ability to bypass specific enzymatic phosphorylation bottlenecks in engineered microbial strains [REFS-1, REFS-2].

Generic substitution of thiamine monophosphate with thiamine hydrochloride or thiamine pyrophosphate (TPP) frequently fails due to strict metabolic and stability constraints in downstream applications [1]. In bioprocessing, auxotrophic microbial strains lacking phosphohydroxymethylpyrimidine kinase cannot utilize unphosphorylated thiamine hydrochloride, making TMP an obligate media additive for de novo TPP synthesis [2]. Conversely, while TPP is the biologically active coenzyme, it exhibits higher rates of hydrolytic degradation in aqueous solutions and during thermal sterilization compared to TMP [3]. Furthermore, lipid-soluble substitutes like benfotiamine are entirely unsuitable for aqueous cell culture media or parenteral solutions due to their insolubility in water[1]. Consequently, TMP is the mandatory selection when a highly stable, water-soluble, and direct TPP-precursor is required.

Obligate Precursor Suitability in Kinase-Deficient Microbial Strains

In defined culture media for specific engineered strains (e.g., E. coli mutants lacking phosphohydroxymethylpyrimidine kinase), the choice of thiamine source dictates cell viability. Exogenous thiamine hydrochloride fails to support de novo synthesis of the essential coenzyme TPP in these mutants. In contrast, thiamine monophosphate acts as a direct substrate for thiamine-phosphate kinase, fully restoring growth and TPP biosynthesis[1]. This biochemical bypass makes TMP an irreplaceable precursor for specific biomanufacturing workflows.

Evidence DimensionSupport of de novo TPP synthesis in kinase-deficient E. coli
Target Compound DataThiamine monophosphate (Restores growth and direct conversion to TPP)
Comparator Or BaselineThiamine hydrochloride (Fails to support growth or TPP synthesis)
Quantified DifferenceAbsolute viability rescue vs. complete metabolic failure
ConditionsDefined minimal media for phosphohydroxymethylpyrimidine kinase-deficient mutants

Procurement of TMP is essential for formulating defined media for biomanufacturing using specific engineered microbial strains that cannot metabolize standard vitamin B1.

Aqueous Stability and Resistance to Hydrolytic Degradation

For liquid nutritional and parenteral formulations, the active coenzyme TPP is often limited by its susceptibility to hydrolysis. Comparative stability studies in aqueous model systems demonstrate that thiamine pyrophosphate undergoes significant degradation (up to 28% loss over 31 days under specific oxidative and storage conditions), whereas thiamine monophosphate exhibits superior stability profiles, showing no significant concentration changes even under extreme high-pressure processing (up to 600 MPa) [REFS-1, REFS-2]. This resistance to non-enzymatic hydrolysis ensures consistent dosing in liquid matrices.

Evidence DimensionAqueous degradation over time and pressure processing
Target Compound DataThiamine monophosphate (Highly stable; negligible loss under 600 MPa processing)
Comparator Or BaselineThiamine pyrophosphate (Up to 28% loss in 31-day aqueous storage models)
Quantified DifferenceSignificant reduction in hydrolytic degradation rate
ConditionsAqueous model solutions, extended storage, and high-pressure processing (up to 600 MPa)

Buyers formulating liquid media, parenteral solutions, or long shelf-life nutritional products must select TMP to avoid the rapid hydrolytic degradation associated with TPP.

Tunable Host-Guest Complexation for Controlled Release

The presence of the phosphate group in TMP fundamentally alters its supramolecular binding behavior compared to free thiamine. When complexed with cucurbit[7]uril (CB[7]) in aqueous solution, the binding site of TMP shifts entirely from the ethylthiazolium region (seen in thiamine HCl) to the pyrimidine moiety [1]. This structural shift significantly alters the C(2)-H pKa and the C(2)-H/D exchange rate constants, protecting the reactive thiazolium ylide intermediate [1]. This complexation profile allows formulators to design highly stable, tunable controlled-release systems.

Evidence DimensionCB[7] macrocycle binding site and C(2)-H protection
Target Compound DataThiamine monophosphate (Binds via pyrimidine moiety; alters C(2)-H pKa)
Comparator Or BaselineThiamine hydrochloride (Binds via ethylthiazolium region)
Quantified DifferenceComplete shift in supramolecular binding site and reactivity protection
Conditions1:1 host-guest complexation with cucurbit[7]uril in aqueous solution

Enables advanced pharmaceutical formulations where the reactive thiazolium ring requires supramolecular protection for controlled in vivo release.

Selective Resin Affinity for Scalable Downstream Purification

In industrial synthesis or enzymatic bioreactor outputs, separating TMP from mixed thiamine phosphates is critical. TMP exhibits highly selective adsorption on cation-exchange resins containing aminomethylene-phosphonic acid groups at pH 4.5-5.5 [1]. During extensive aqueous rinsing, TMP remains stably bound, while thiamine pyrophosphate (cocarboxylase) and higher phosphates are eluted via displacement chromatography [1]. Subsequent elution with 1-30% hydrochloric acid yields highly pure TMP, a scalable process impossible to achieve with standard mixed thiamine salts.

Evidence DimensionResin retention during displacement chromatography
Target Compound DataThiamine monophosphate (Stably adsorbed during aqueous rinsing)
Comparator Or BaselineThiamine pyrophosphate / Cocarboxylase (Eluted via displacement)
Quantified DifferenceComplete chromatographic separation based on phosphate chain length
ConditionsCation-exchange resin (aminomethylene-phosphonic acid groups) at pH 4.5-5.5

Provides a highly efficient, scalable procurement and purification pathway for isolating pure TMP from complex enzymatic or synthetic reaction mixtures.

Defined Cell Culture Media for Auxotrophic Biomanufacturing

Directly following from its ability to bypass phosphohydroxymethylpyrimidine kinase, TMP is the required vitamin B1 source for engineered microbial strains that cannot synthesize TPP from standard thiamine hydrochloride [1].

Long Shelf-Life Liquid Nutritional and Parenteral Formulations

Because TMP resists the rapid aqueous hydrolysis that degrades TPP[2], it is the optimal choice for liquid formulations requiring extended stability and consistent dosing without the insolubility issues of benfotiamine.

Advanced Supramolecular Drug Delivery Systems

Leveraging its unique binding affinity with cucurbit[7]uril macrocycles, TMP allows pharmaceutical developers to create controlled-release formulations that protect the reactive thiazolium ring, a feature not achievable with unphosphorylated thiamine [3].

Standardized Substrates for Enzymatic Assays

TMP is procured globally as the definitive analytical substrate for measuring thiamine-phosphate kinase (EC 2.7.4.16) activity in biochemical research and clinical diagnostics.

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

416.0686203 g/mol

Monoisotopic Mass

416.0686203 g/mol

Heavy Atom Count

25

UNII

J75F6GA5EP

Dates

Last modified: 08-15-2023

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